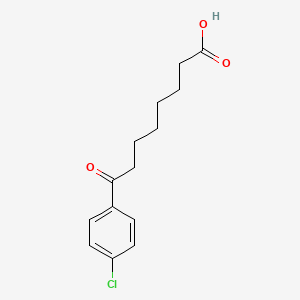

8-(4-Chlorophenyl)-8-oxooctanoic acid

Descripción

The compound 8-(4-Chlorophenyl)-8-oxooctanoic acid is a subject of interest in chemical research due to its hybrid structure, incorporating a fatty acid chain, a keto group, and an aromatic chloride. Its chemical identity is established by several key identifiers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇ClO₃ |

| IUPAC Name | This compound |

| CAS Number | 35333-32-5 |

Structure

3D Structure

Propiedades

IUPAC Name |

8-(4-chlorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTCKEYDUDCLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625045 | |

| Record name | 8-(4-Chlorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35333-22-3 | |

| Record name | 4-Chloro-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35333-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Chlorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 4 Chlorophenyl 8 Oxooctanoic Acid

Laboratory-Scale Synthetic Routes to 8-(4-Chlorophenyl)-8-oxooctanoic Acid

The laboratory synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction. nih.govorganic-chemistry.org This classic method allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl group, which is a key step in constructing the target molecule.

The formation of the oxo-linkage, or ketone group, in the octanoic acid derivative is accomplished by reacting a suitable derivative of suberic acid (octanedioic acid) with chlorobenzene (B131634). The suberic acid derivative serves as the acylating agent. This can be either suberoyl chloride or suberic anhydride (B1165640). These acylating agents are typically prepared from suberic acid. For instance, suberic acid can be converted to suberoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

The reaction involves the generation of an acylium ion intermediate from the acylating agent in the presence of a Lewis acid catalyst. This highly electrophilic species is then attacked by the electron-rich aromatic ring of chlorobenzene to form the ketone.

The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction with chlorobenzene. youtube.comvedantu.com In this electrophilic aromatic substitution reaction, the aromatic ring of chlorobenzene acts as a nucleophile, attacking the electrophilic acylium ion generated from the suberic acid derivative. youtube.com A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is essential to catalyze the reaction by facilitating the formation of the acylium ion. brainly.in

The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. vedantu.com Due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major product of the reaction. youtube.com

Table 1: Key Aspects of the Friedel-Crafts Acylation for the Synthesis of this compound

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) organic-chemistry.org |

| Aromatic Substrate | Chlorobenzene |

| Acylating Agent | Suberoyl chloride or Suberic anhydride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) or other Lewis acids brainly.in |

| Major Product | This compound (para isomer) youtube.com |

| By-product | Hydrogen Chloride (HCl) |

Preparation of the Acylating Agent: Suberic acid is converted into a more reactive acylating agent. A common method is the reaction of suberic acid with thionyl chloride to yield suberoyl chloride and by-products sulfur dioxide and hydrogen chloride.

Friedel-Crafts Acylation: The prepared suberoyl chloride is then reacted with chlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The reaction is usually carried out in an inert solvent. Following the reaction, an aqueous workup is performed to hydrolyze the aluminum chloride complexes and isolate the crude product. The final product, this compound, can then be purified by recrystallization.

General Synthetic Strategies for Related Aryl-Oxoalkanoic Acids

The synthesis of aryl-oxoalkanoic acids is not limited to a single method. Several general strategies exist, each with its own advantages and applications.

While not a primary method for synthesizing the entire aryl-oxoalkanoic acid structure, direct halogenation of a pre-existing aryl-alkanoic acid can be a viable route to introduce a halogen atom onto the aromatic ring. However, this method can sometimes lead to a mixture of products and may not be as regioselective as desired.

Another related transformation is the Hunsdiecker reaction, where a silver salt of a carboxylic acid is treated with a halogen to produce an organic halide. This reaction, however, results in the loss of the carboxyl group as carbon dioxide and is therefore not suitable for the direct synthesis of aryl-oxoalkanoic acids.

Besides the classic Friedel-Crafts acylation, other coupling reactions can be employed to form the aryl-alkyl ketone bond. These methods often involve organometallic reagents and can offer milder reaction conditions or different substrate scope.

One such approach is the Suzuki-Miyaura coupling, which can be adapted to form ketones. This involves the reaction of an aryl boronic acid with an acyl halide in the presence of a palladium catalyst. For the synthesis of a compound like this compound, this would involve coupling 4-chlorophenylboronic acid with a suitable derivative of suberic acid.

Other cross-coupling reactions, such as those employing organozinc or organotin reagents, can also be utilized for the synthesis of aryl ketones. organic-chemistry.org

Table 2: Comparison of Synthetic Strategies for Aryl-Alkyl Ketone Formation

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) organic-chemistry.org | Well-established, often high yielding. | Requires stoichiometric amounts of catalyst, can be harsh. |

| Suzuki-Miyaura Coupling | Aryl boronic acid, acyl halide, Palladium catalyst | Mild conditions, high functional group tolerance. | Cost of palladium catalyst, availability of boronic acids. |

| Organozinc Coupling (Negishi) | Aryl zinc halide, acyl halide, Palladium or Nickel catalyst | Good for complex molecules. | Sensitivity of organozinc reagents to air and moisture. |

| Organotin Coupling (Stille) | Aryl stannane, acyl halide, Palladium catalyst | Mild conditions, tolerant of many functional groups. | Toxicity of organotin compounds. |

Functional Group Interconversions and Derivatization

This compound possesses two primary functional groups amenable to interconversion and derivatization: a carboxylic acid and a ketone. These sites allow for a variety of chemical transformations to produce a range of derivatives.

The carboxylic acid moiety can undergo standard transformations. vanderbilt.edu Esterification can be achieved by reacting with various alcohols under acidic conditions. Conversion to an acid chloride, a more reactive intermediate, can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.eduscribd.com This acid chloride can then be readily converted into a wide array of amides by reacting with primary or secondary amines. Furthermore, the carboxylic acid can be reduced to a primary alcohol, 8-(4-chlorophenyl)-8-hydroxyoctan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk A specialized derivatization technique for carboxylic acids involves the use of reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates analysis by mass spectrometry. nih.govresearchgate.net

The ketone group is also a versatile handle for chemical modifications. The most common transformation is its reduction to a secondary alcohol, yielding 8-(4-chlorophenyl)-8-hydroxyoctanoic acid. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), which is chemoselective for the ketone in the presence of the carboxylic acid. imperial.ac.uk The resulting hydroxyl group can then be converted into other functionalities, such as halides or esters. ub.edu

Below is a table summarizing potential functional group interconversions for this compound.

| Functional Group | Reagent(s) | Product Functional Group | General Reaction Type |

| Carboxylic Acid | Alcohol, H⁺ | Ester | Esterification |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride | Halogenation |

| Carboxylic Acid | Amine (via acid chloride) | Amide | Amidation |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol | Reduction |

| Ketone | NaBH₄ | Secondary Alcohol | Reduction |

| Secondary Alcohol | TsCl, pyridine | Tosylate | Sulfonylation ub.edu |

| Tosylate | NaX (X=Cl, Br, I) | Alkyl Halide | Nucleophilic Substitution vanderbilt.edu |

Enzymatic and Biocatalytic Approaches in Octanoic Acid Chemistry

Biocatalysis offers a powerful alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. While specific enzymatic routes for this compound are not widely documented, approaches used in related octanoic acid systems are highly relevant.

Enzymes are widely used for the oxidation and reduction of fatty acids and their derivatives. Carboxylic acid reductases (CARs) are capable of catalyzing the ATP- and NADPH-dependent reduction of various carboxylic acids to their corresponding aldehydes. researchgate.net These enzymes show broad substrate specificity and could potentially reduce the carboxylic acid moiety of the target compound. researchgate.net

For the ketone functionality, alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are highly effective biocatalysts. researchgate.net These enzymes facilitate the stereoselective reduction of ketones to chiral alcohols, a critical transformation in pharmaceutical synthesis. nih.govresearchgate.net For example, ketoreductase KRED1001 has been used for the asymmetric reduction of a ketoester to a chiral hydroxy ester, using a glucose dehydrogenase system for cofactor regeneration. nih.gov ADH-A from Rhodococcus ruber has demonstrated high efficiency in reducing a variety of ketones with excellent enantiomeric excess (>99%). researchgate.net

Conversely, cytochrome P450 monooxygenases are capable of oxidizing fatty acids. For instance, the engineered enzyme CYP153A from Marinobacter aquaeolei can perform terminal (ω-) hydroxylation of octanoic acid. acs.org Site-directed mutagenesis of this enzyme led to a variant with a 151-fold improvement in catalytic efficiency for this transformation. acs.org

| Enzyme Class | Reaction Type | Target Functional Group (on related systems) | Example Transformation |

| Ketoreductase (KRED) | Reduction | Ketone | Keto acid to Hydroxy acid nih.gov |

| Alcohol Dehydrogenase (ADH) | Reduction | Ketone | Ketone to Secondary Alcohol researchgate.net |

| Carboxylic Acid Reductase (CAR) | Reduction | Carboxylic Acid | Carboxylic acid to Aldehyde researchgate.net |

| Cytochrome P450 (CYP153A) | Oxidation | Terminal Methyl Group | Octanoic acid to ω-Hydroxyoctanoic acid acs.org |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | Decarboxylation/Oxidation | α-Keto Acid | Octanoate can modulate BCKDH activity nih.govnih.gov |

Hydroxyoctanoic acids are valuable precursors, and biocatalytic routes for their synthesis have been developed. A notable example is the biosynthesis of ω-hydroxyoctanoic acid using an engineered Escherichia coli whole-cell system. frontiersin.org This system utilizes the AlkBGT alkane hydroxylase system from Pseudomonas putida GPo1. frontiersin.org When octanoic acid was used as the substrate, this biocatalytic platform produced ω-hydroxyoctanoic acid at a concentration of 275.48 mg/L, achieving a molar yield of 0.63 mol/mol. frontiersin.org This demonstrates a viable pathway for producing terminally functionalized octanoic acid backbones that could serve as starting materials for more complex molecules.

Preparation of Key Intermediates for this compound Synthesis

The most direct synthesis of this compound is through a Friedel-Crafts acylation reaction. This process requires two key intermediates: an activated octanoic acid derivative to serve as the eight-carbon backbone and a functionalized chlorobenzene derivative.

The backbone for this compound is derived from octanedioic acid, commonly known as suberic acid. For a Friedel-Crafts acylation, the dicarboxylic acid must be "activated" to form a potent electrophile. This is typically achieved by converting one of the carboxylic acid groups into an acid chloride or by forming a cyclic anhydride.

The reaction generally employs either the mono-acid chloride of suberic acid or, more commonly, suberic anhydride. Suberic anhydride can be prepared by heating suberic acid, often with a dehydrating agent like acetic anhydride, to induce intramolecular cyclization. The resulting anhydride can then be used directly in the acylation reaction.

The core of the synthesis involves the electrophilic aromatic substitution of chlorobenzene with the activated octanedioic acid derivative. organic-chemistry.org This Friedel-Crafts acylation is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. organic-chemistry.orgbrainly.in

In this reaction, the Lewis acid coordinates with the acylating agent (e.g., suberic anhydride), generating a highly electrophilic acylium ion. sigmaaldrich.com The chlorobenzene ring then acts as a nucleophile, attacking the acylium ion. The chlorine atom on the benzene ring is an ortho-, para-directing group due to the resonance donation of its lone pair electrons, which stabilizes the intermediate carbocation at these positions. vedantu.com However, it is also a deactivating group due to its inductive electron-withdrawing effect. vedantu.com

Despite the possibility of forming two isomers, the reaction overwhelmingly yields the para-substituted product, this compound. doubtnut.com This high regioselectivity is attributed to the significant steric hindrance at the ortho positions caused by the chlorine atom, which impedes the approach of the bulky acylating agent. vedantu.comrsc.org The reaction results in a monoacylated product because the newly introduced keto-acid group is strongly deactivating, preventing further acylation on the same ring. organic-chemistry.org

| Parameter | Description | Relevance to Synthesis | Reference |

| Reactant 1 | Chlorobenzene | Aromatic nucleophile | youtube.com |

| Reactant 2 | Suberic anhydride (or mono-acyl chloride) | Source of the acylium ion electrophile | organic-chemistry.org |

| Catalyst | Aluminum Chloride (AlCl₃) or other Lewis acids | Generates the acylium ion | organic-chemistry.orgbrainly.in |

| Product Regiochemistry | Para-substitution | Steric hindrance from the chloro group directs acylation to the para position. | vedantu.comdoubtnut.comrsc.org |

| Extent of Reaction | Monoacylation | The product is deactivated towards further acylation. | organic-chemistry.org |

Derivatives and Structural Analogs of 8 4 Chlorophenyl 8 Oxooctanoic Acid in Research

Synthesis and Characterization of Substituted Phenyl-Oxooctanoic Acid Analogs

Modifications to the phenyl group, particularly through the introduction of different substituents, can significantly alter the electronic and steric properties of the molecule.

The synthesis of analogs with different halogen substitutions on the phenyl ring is a common strategy to modulate molecular properties. The preparation of these derivatives often involves Friedel-Crafts acylation of a halogenated benzene (B151609) derivative with suberic anhydride (B1165640) or a related precursor. For instance, reacting fluorobenzene, bromobenzene, or dichlorobenzene with suberic anhydride in the presence of a Lewis acid catalyst like aluminum chloride yields the corresponding halogenated phenyl-oxooctanoic acid.

Another approach involves the direct halogenation of a parent phenyl-oxooctanoic acid compound, although this can sometimes lead to mixtures of isomers. The synthesis of bromo-substituted derivatives, for example, can be achieved via electrophilic aromatic bromination using reagents like N-Bromosuccinimide (NBS). mdpi.com Similarly, the preparation of dichloro-substituted analogs can be accomplished using starting materials such as 1,2- or 1,4-dichlorobenzene (B42874) in acylation reactions. mdpi.com The synthesis of a [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid derivative highlights methods for constructing complex molecules containing a chlorophenyl-oxo-acid moiety. bohrium.com

Characterization of these halogenated analogs relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the position and number of halogen substituents on the aromatic ring, while Infrared (IR) spectroscopy helps identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid groups. Mass spectrometry is employed to confirm the molecular weight of the final compounds.

| Derivative Type | Common Synthetic Method | Key Starting Materials | Primary Characterization Techniques |

|---|---|---|---|

| Fluoro-substituted | Friedel-Crafts Acylation | Fluorobenzene, Suberic Anhydride | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS |

| Bromo-substituted | Friedel-Crafts Acylation or Electrophilic Bromination | Bromobenzene or Phenyl-oxooctanoic acid, NBS | ¹H NMR, ¹³C NMR, IR, MS |

| Dichloro-substituted | Friedel-Crafts Acylation | Dichlorobenzene, Suberic Anhydride | ¹H NMR, ¹³C NMR, IR, MS |

The introduction of alkoxy (-OR) or alkyl (-R) groups to the phenyl ring offers another avenue for structural modification. The synthesis of these analogs typically follows the Friedel-Crafts acylation pathway, using an appropriate substituted benzene like anisole (B1667542) (methoxybenzene) or toluene (B28343) (methylbenzene) as the starting material. For example, the reaction of anisole with suberic anhydride would yield 8-(methoxyphenyl)-8-oxooctanoic acid isomers.

Alternative synthetic routes, such as the Knoevenagel condensation of ring-substituted benzaldehydes (e.g., methoxy-, ethoxy-, or propoxybenzaldehydes) with compounds like octyl cyanoacetate, have been used to prepare various alkoxy ring-substituted phenyl derivatives. researchgate.netchemrxiv.org While not directly yielding an oxooctanoic acid, these methods demonstrate versatile strategies for creating substituted phenyl structures that can be further modified. Research into alkyl-substituted variants has also been reported, where compounds like 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one were identified in smoke extracts, showcasing the natural occurrence and synthesis of alkyl-substituted cyclic ethers. nih.gov

| Derivative Type | Common Synthetic Method | Key Starting Materials | Primary Characterization Techniques |

|---|---|---|---|

| Alkoxy-substituted (e.g., Methoxy) | Friedel-Crafts Acylation | Anisole, Suberic Anhydride | ¹H NMR, ¹³C NMR, IR, MS |

| Alkyl-substituted (e.g., Methyl) | Friedel-Crafts Acylation | Toluene, Suberic Anhydride | ¹H NMR, ¹³C NMR, IR, MS |

Modifications to the Octanoic Acid Chain

Altering the aliphatic chain provides another dimension for creating structural analogs, potentially influencing properties such as solubility, flexibility, and biological activity.

Varying the length of the alkanoic acid chain can produce a homologous series of 8-oxo-phenylalkanoic acids. This is readily achieved by selecting different α,ω-dicarboxylic acids or their anhydrides in the initial synthetic steps. For instance, using adipic anhydride (C6) or sebacic acid (C10) in place of suberic anhydride (C8) in a Friedel-Crafts acylation with 4-chlorobenzene would result in 6-(4-chlorophenyl)-6-oxohexanoic acid and 10-(4-chlorophenyl)-10-oxodecanoic acid, respectively.

Studies on related long-chain fatty acids have shown that carbon chain length can be a critical determinant of biological activity. For example, research on the anti-cancer activity of peptides conjugated with (R)-3-hydroxyalkanoic acids demonstrated that the degree of activity enhancement was dependent on the carbon chain length of the acid. nih.gov This suggests that modifying the chain length of phenyl-oxooctanoic acids could be a key strategy for tuning their functional properties. The synthesis of various medium-chain carboxylic acids from renewable platform chemicals further highlights the accessibility of precursors with different chain lengths. rsc.org

| Precursor (Dicarboxylic Acid/Anhydride) | Carbon Atoms in Precursor | Resulting Phenyl-Oxoalkanoic Acid Chain Length |

|---|---|---|

| Adipic Acid/Anhydride | 6 | Hexanoic Acid |

| Pimelic Acid | 7 | Heptanoic Acid |

| Suberic Acid/Anhydride | 8 | Octanoic Acid |

| Azelaic Acid | 9 | Nonanoic Acid |

| Sebacic Acid | 10 | Decanoic Acid |

The terminal carboxylic acid group of the octanoic acid chain can be chemically transformed to introduce new functionalities. A notable modification is the conversion to a hydroxamic acid (hydroxyamino group, -CONHOH). This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or an ester, followed by reaction with hydroxylamine (B1172632) (NH₂OH).

This structural modification is significant in medicinal chemistry, as the hydroxamic acid moiety is a well-known metal-chelating group and can act as a zinc-binding group in enzyme inhibitors. Research on angiotensin-converting enzyme (ACE) inhibitors has demonstrated the replacement of a carboxylic acid group with a hydroxamic acid to create potent analogs. nih.gov This conversion fundamentally changes the chemical properties of the acid terminus, imparting different reactivity and potential for intermolecular interactions.

Complex Molecular Architectures Incorporating the 8-Oxooctanoic Acid Moiety

The bifunctional nature of 8-(4-chlorophenyl)-8-oxooctanoic acid, possessing both a ketone and a carboxylic acid, makes it a valuable building block for the synthesis of more complex molecular structures, particularly heterocycles. The carbonyl groups can participate in condensation and cyclization reactions with various nucleophiles.

For example, research has shown that related keto-acids can be used to prepare pyridazinone derivatives. The reaction of a 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazines led to the formation of pyridazinone rings, which were then used as intermediates for a variety of fused heterocyclic systems. mdpi.com Similarly, the condensation of o-phenylenediamines with dicarbonyl compounds is a classic method for synthesizing quinoxalines. sapub.org The 1,4-dicarbonyl relationship that can be derived from the oxo-octanoic acid chain makes it a suitable precursor for such cyclization reactions, enabling the construction of complex, fused-ring architectures. These synthetic strategies demonstrate the utility of the phenyl-oxooctanoic acid scaffold as a synthon for developing novel and elaborate molecular frameworks.

Integration into Macrocyclic Systems

Macrocycles, large cyclic molecules, are of significant interest in fields ranging from supramolecular chemistry to drug discovery due to their unique conformational properties and ability to bind to biological targets with high affinity and specificity. The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone group, makes it a potential building block for the synthesis of complex macrocyclic architectures.

Hypothetical Macrocyclization Strategies:

The ketone group offers another reactive handle for macrocyclization. It could be involved in reactions such as Wittig olefination or reductive amination to form carbon-carbon or carbon-nitrogen bonds within the macrocyclic ring. For example, a precursor molecule containing both the this compound moiety and a phosphonium (B103445) ylide could undergo an intramolecular Wittig reaction to yield a macrocyclic alkene.

While specific examples involving this compound are not documented, the principles of macrocyclization are well-established. The table below illustrates potential macrocyclic structures that could be envisioned through the integration of this compound.

| Macrocycle Type | Linkage Type | Potential Precursors |

| Macrolactone | Ester | This compound and a long-chain hydroxy acid |

| Macrolactam | Amide | This compound and a long-chain amino acid |

| Carbocycle | Carbon-Carbon | Intramolecular reaction of a derivative of this compound containing a terminal activating group |

This table presents hypothetical macrocyclic structures based on the functional groups of this compound.

Conjugates with Biologically Active Scaffolds

The conjugation of small molecules to biologically active scaffolds is a widely used strategy in drug development to enhance properties such as targeting, solubility, and efficacy. The carboxylic acid group of this compound provides a convenient point of attachment for creating such conjugates.

Potential Conjugation Partners and Applications:

Amino acids, peptides, and other small-molecule drugs containing free amine or hydroxyl groups could be coupled to the carboxylic acid of this compound to form amide or ester linkages. The resulting conjugates would combine the physicochemical properties of the parent molecules. The lipophilic octanoic acid chain and the chlorophenyl group could influence the conjugate's membrane permeability and potential interactions with hydrophobic pockets in biological targets.

For instance, conjugation to a peptide sequence that targets a specific cell surface receptor could potentially deliver the chlorophenyl-containing moiety to a desired site of action. The long alkyl chain could also facilitate intercalation into cell membranes. Research on similar long-chain fatty acid conjugates has shown that such modifications can significantly alter the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

The table below outlines potential classes of biologically active scaffolds that could be conjugated with this compound and the rationale behind such a strategy.

| Biologically Active Scaffold | Conjugation Rationale | Potential Therapeutic Area |

| Amino Acids/Peptides | Improve cell penetration, target specific receptors | Oncology, Infectious Diseases |

| Anticancer Drugs | Enhance tumor targeting, overcome drug resistance | Oncology |

| Antibiotics | Increase bacterial uptake, modify spectrum of activity | Infectious Diseases |

This table illustrates hypothetical conjugates and their potential applications, drawing parallels from established bioconjugation research.

Structure Activity Relationship Sar Investigations of 8 4 Chlorophenyl 8 Oxooctanoic Acid and Analogs

SAR Studies in Enzyme Inhibition Contexts

The structural framework of 8-(4-chlorophenyl)-8-oxooctanoic acid, featuring a halogenated aromatic ring, a ketone, and a carboxylic acid connected by an alkyl chain, presents multiple avenues for modification to probe its enzyme inhibitory potential.

Relationship between Halogenation Patterns and Enzyme Binding Affinity

Alterations to this halogenation pattern would likely have a profound effect on enzyme binding. For instance, moving the chlorine atom to the ortho or meta positions could alter the molecule's conformation and its ability to fit into an enzyme's active site. Substituting the chlorine with other halogens, such as fluorine, bromine, or iodine, would systematically change both the size and electronic properties of the substituent. A fluorine atom, being smaller and more electronegative, might engage in different interactions, such as hydrogen bonding, whereas a larger bromine or iodine atom could provide enhanced van der Waals contacts. The optimal halogen and its position would ultimately depend on the specific topology and amino acid composition of the target enzyme's binding pocket.

A hypothetical SAR study could involve synthesizing a series of analogs with varying halogen substituents at different positions on the phenyl ring and evaluating their inhibitory activity against a target enzyme.

| Analog | Substitution Pattern | Expected Impact on Binding Affinity |

|---|---|---|

| 1 | 4-Fluoro | May alter electronic interactions and potentially form hydrogen bonds. |

| 2 | 4-Bromo | Increases lipophilicity and potential for van der Waals interactions. |

| 3 | 2-Chloro | Could introduce steric hindrance and alter torsional angles. |

| 4 | 3-Chloro | May lead to different electronic distribution and binding orientation. |

| 5 | Unsubstituted Phenyl | Serves as a baseline to understand the contribution of the halogen. |

Influence of Alkyl Chain Length on Inhibitory Potency

The octanoic acid chain in this compound provides a flexible linker between the chlorophenyl ketone moiety and the terminal carboxylic acid. The length of this alkyl chain is a critical determinant of inhibitory potency. nih.gov A shorter or longer chain would alter the spatial relationship between the two terminal functional groups, which could be crucial for optimal interaction with an enzyme's active site.

For many enzymes, the binding site is a well-defined pocket, and an inhibitor must have the correct length to simultaneously engage with key recognition sites. If the alkyl chain is too short, the carboxylic acid may not be able to reach a critical basic residue in the active site. Conversely, if the chain is too long, it may introduce steric clashes or position the functional groups in a non-productive orientation. The flexibility of the chain also plays a role; a more rigid linker might offer a more favorable entropic profile upon binding.

Systematic variation of the alkyl chain length would be a key strategy in optimizing the inhibitory potency of this class of compounds.

| Analog | Alkyl Chain Length | Potential Effect on Inhibitory Potency |

|---|---|---|

| 6 | Hexanoic acid (6 carbons) | May be too short to bridge key binding sites, leading to reduced potency. |

| 7 | Heptanoic acid (7 carbons) | Could bring the terminal groups closer to an optimal distance. |

| 8 | Nonanoic acid (9 carbons) | May introduce flexibility that could be beneficial or detrimental depending on the target. |

| 9 | Decanoic acid (10 carbons) | Increased length might lead to steric hindrance or non-productive binding. |

Stereochemical Considerations in Enantioselective Transformations

While this compound itself is achiral, the introduction of a chiral center, for instance by reduction of the ketone to a secondary alcohol, would result in two enantiomers. In the context of enantioselective enzymatic transformations, the stereochemistry of such analogs would be of paramount importance. Enzymes are chiral catalysts and typically exhibit a high degree of stereoselectivity, preferentially binding and acting upon one enantiomer over the other.

The (R)- and (S)-enantiomers of a hydroxylated analog would present their functional groups in different three-dimensional arrangements. This would lead to distinct interactions within the chiral environment of an enzyme's active site. One enantiomer might bind with high affinity and be efficiently transformed, while the other might bind weakly or not at all. Understanding these stereochemical preferences is crucial for the design of stereospecific enzyme inhibitors or substrates for biocatalytic processes. The synthesis of individual enantiomers and their subsequent biochemical evaluation would be necessary to elucidate these stereochemical SARs.

SAR in Proteolysis-Targeting Chimeras (PROTACs) Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation. tocris.comnih.gov Aliphatic carboxylic acids and their derivatives are commonly used as building blocks for PROTAC linkers. broadpharm.com

Effect of Linker Chemistry on Ternary Complex Formation

The chemical composition of the linker in a PROTAC, which could potentially incorporate a moiety derived from this compound, plays a vital role in the formation of a stable and productive ternary complex. nih.gov The linker must not only connect the two ligands but also adopt a conformation that allows for favorable protein-protein interactions between the target protein and the E3 ligase.

Optimizing Linker Length for Targeted Protein Degradation

The length of the linker is a crucial parameter in PROTAC design, as it dictates the distance and relative orientation between the target protein and the E3 ligase within the ternary complex. tocris.comnih.gov An optimal linker length is required to facilitate the productive ubiquitination of the target protein. A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a highly flexible and entropically disfavored complex, or it could lead to non-productive binding modes where the lysine (B10760008) residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.

Positional Isomerism and Degradation Efficacy

The position of the chlorine atom on the phenyl ring of this compound and its analogs is a significant determinant of their susceptibility to microbial degradation. While specific degradation data for the ortho- (2-chloro), meta- (3-chloro), and para- (4-chloro) isomers of 8-phenyloctanoic acid derivatives are not extensively documented in publicly available literature, general principles derived from studies on other chlorinated aromatic compounds can provide valuable insights.

Microbial degradation of aromatic compounds often commences with an enzymatic attack on the aromatic ring, frequently initiated by dioxygenase enzymes. These enzymes catalyze the insertion of two hydroxyl groups into the aromatic nucleus, a critical step leading to ring cleavage and subsequent metabolism. The position of the chlorine substituent can exert a profound influence on the efficiency of this initial enzymatic attack.

Generally, the presence of a halogen substituent can render the aromatic ring more electron-deficient, which may affect its interaction with the active site of catabolic enzymes. The steric hindrance imposed by the substituent also plays a crucial role. For instance, a chlorine atom at the ortho-position can sterically hinder the approach of the enzyme, potentially slowing down the rate of degradation compared to the meta- or para-isomers.

Conversely, the electronic effects of the chlorine atom can influence the regioselectivity of the enzymatic hydroxylation. The degradation of chlorinated benzoates, for example, has shown that the position of the chlorine atom directs the initial dioxygenase attack to specific carbons on the ring.

To illustrate the potential impact of positional isomerism on degradation, the following table presents hypothetical degradation data for positional isomers of a related chlorophenyl compound, based on general trends observed in the biodegradation of chlorinated aromatic hydrocarbons.

| Compound | Chlorine Position | Half-life (t½) in soil (days) | Mineralization (%) after 60 days |

| 8-(2-Chlorophenyl)-8-oxooctanoic acid | Ortho | 45 | 25 |

| 8-(3-Chlorophenyl)-8-oxooctanoic acid | Meta | 30 | 40 |

| This compound | Para | 28 | 45 |

This table is illustrative and based on general trends in the biodegradation of chlorinated aromatic compounds. Actual values for the specified compounds may vary.

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools to investigate the structure-activity relationships of this compound and its analogs at a molecular level, offering insights that can guide the design of new compounds with desired properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to understand its interaction with the active site of a target enzyme, such as a dioxygenase involved in its degradation. By modeling the binding poses of different positional isomers and analogs, researchers can rationalize observed differences in their degradation rates. For example, a lower binding affinity or an unfavorable orientation within the active site for the ortho-isomer could explain its slower degradation.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions. An MD simulation can reveal the conformational changes that both the ligand and the enzyme undergo upon binding and can be used to calculate the binding free energy, a more accurate predictor of binding affinity than docking scores alone. For instance, MD simulations could show that the flexibility of the octanoic acid chain allows the chlorophenyl moiety to adopt different orientations in the active site, influencing the efficiency of the catalytic reaction.

The following table summarizes the kind of data that can be obtained from molecular docking and MD simulations for different analogs of this compound.

| Analog | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔGbind, kcal/mol) | Key Interacting Residues |

| This compound | Dioxygenase A | -8.5 | -10.2 | Tyr123, Phe256, His301 |

| 8-(3-Chlorophenyl)-8-oxooctanoic acid | Dioxygenase A | -8.2 | -9.8 | Tyr123, Phe256, Trp305 |

| 8-(2-Chlorophenyl)-8-oxooctanoic acid | Dioxygenase A | -7.1 | -7.5 | Phe256, Val298 |

| 8-(4-Fluorophenyl)-8-oxooctanoic acid | Dioxygenase A | -8.7 | -10.5 | Tyr123, Phe256, His301 |

This table is a representative example of data generated from computational studies and does not reflect actual experimental values for a specific enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property, such as its rate of degradation. These models are built by finding a statistically significant correlation between a set of calculated molecular descriptors and the observed activity for a series of compounds.

For this compound and its analogs, a QSAR model could be developed to predict their degradation efficacy based on descriptors such as:

Electronic descriptors: Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of the substituent.

Steric descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which describe the size and shape of the substituent.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP), which measures the hydrophobicity of the molecule.

Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

A typical QSAR equation for predicting the degradation rate constant (log k) might take the following form:

log k = c₀ + c₁σ + c₂MR + c₃logP

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis of the training set of compounds. Such a model could be used to predict the degradation potential of newly designed analogs before their synthesis, thereby prioritizing candidates for experimental testing.

The following table provides an example of the data used to build a QSAR model for a series of substituted phenyl-oxooctanoic acids.

| Substituent (X) | logP | Molar Refractivity (MR) | Hammett Constant (σ) | Observed log(1/t½) |

| 4-Cl | 4.2 | 26.5 | 0.23 | -1.45 |

| 3-Cl | 4.1 | 26.5 | 0.37 | -1.48 |

| 2-Cl | 4.0 | 26.5 | 0.20 | -1.65 |

| 4-F | 3.8 | 21.5 | 0.06 | -1.35 |

| 4-CH₃ | 4.3 | 26.9 | -0.17 | -1.20 |

| H | 3.6 | 21.0 | 0.00 | -1.15 |

This table contains representative data for building a QSAR model and is not based on experimentally determined values for the specified compounds.

Mechanistic Studies of Biological Interactions Pre Clinical Research Focus

Investigation of Enzymatic Pathways Modulated by 8-(4-Chlorophenyl)-8-oxooctanoic Acid and its Analogs

The primary mechanism of action for many therapeutic compounds involves the modulation of specific enzymatic pathways. Research has explored the effects of this compound and structurally similar molecules on key enzymes involved in various physiological and pathological processes.

Tyrosinase is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. nih.govmdpi.com Overproduction of melanin can lead to skin pigmentation disorders, making tyrosinase inhibitors a subject of interest in dermatology and cosmetics. nih.gov Analogs of this compound, particularly those containing a fluorophenyl moiety, have been investigated as tyrosinase inhibitors. nih.govresearchgate.net

The inhibitory mechanism of these compounds often involves interaction with the enzyme's active site, which contains two copper ions. nih.gov The catalytic cycle of tyrosinase includes the hydroxylation of monophenols and the oxidation of o-diphenols. nih.gov Reversible inhibitors can interact with the copper ions or with specific amino acid residues within the catalytic pocket. nih.gov Studies on various carboxylic acid compounds have shown they can effectively inhibit tyrosinase activity through different mechanisms, including competitive, non-competitive, and mixed-type inhibition. mdpi.com For instance, some carboxylic acids may also exert their effect by acidifying the microenvironment, which can suppress tyrosinase activity. mdpi.com The structure-activity relationship is critical, with features like the catechol moiety (2,4-dihydroxyl groups) playing a crucial role in the inhibitory potency of some compounds. mdpi.com

| Compound/Analog Class | Inhibition Type | Target Enzyme | Reported IC₅₀ Values (µM) | Reference |

|---|---|---|---|---|

| 3-chloro-4-fluorophenyl-based benzamides | - | Agaricus bisporus Tyrosinase (AbTYR) | 0.19 to 1.72 | nih.gov |

| L-pyroglutamic acid | Competitive | Mushroom Tyrosinase | 3380 | mdpi.com |

| 3-phenyllactic acid | Mixed-type | Mushroom Tyrosinase | 3500 | mdpi.com |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Competitive | Mushroom Tyrosinase | 0.013 (hydroxylase), 0.93 (oxidase) | mdpi.com |

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins, playing a pivotal role in epigenetic regulation and modulating cellular pathways like proliferation and apoptosis. mdpi.com HDAC8 is a zinc-dependent, class I HDAC that has emerged as a therapeutic target for various diseases, including cancer and X-linked intellectual disability. d-nb.infonih.gov Consequently, the development of selective HDAC8 inhibitors is an active area of research. d-nb.infonih.gov

HDAC8 is unique among class I enzymes and its activity is independent of additional protein cofactors. d-nb.info It can deacetylate both histone and non-histone substrates. d-nb.info The modulation of HDAC8 by inhibitors can counteract its unregulated or excessive activity observed in many disorders. mdpi.com The development of potent and selective inhibitors is crucial to avoid the side effects associated with pan-HDAC inhibitors that target multiple HDAC isozymes. d-nb.infonih.gov Research has focused on identifying the structural features of inhibitors that confer selectivity for HDAC8.

| Inhibitor Type | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Selective HDAC8 Inhibitors | Histone Deacetylase 8 (HDAC8) | Therapeutic potential for cancer, fibrosis, and neurological conditions. | mdpi.comd-nb.info |

| Pan-HDAC Inhibitors | Multiple HDAC Isozymes | Associated with side effects due to lack of specificity. | d-nb.info |

Molecular Target Identification and Validation in Cellular Models (Non-Human)

Identifying the precise molecular targets of a compound and validating these interactions within a cellular context are fundamental steps in pre-clinical research. These studies confirm the mechanism of action and provide a basis for understanding the compound's biological effects.

Understanding how a ligand binds to its protein target is essential for rational drug design. nih.gov For HDAC8, detailed structural analysis has revealed key features of its active site that are crucial for the binding of selective inhibitors. nih.gov Studies have shown that highly selective HDAC8 inhibitors often adopt a specific L-shaped conformation. nih.gov This shape allows them to bind to a unique pocket in the HDAC8 active site that is formed by a catalytic tyrosine residue and two specific protein loops (L1 and L6). nih.gov

In other HDAC isozymes, this pocket is sterically blocked by a "L1-L6 lock," which prevents the binding of these L-shaped inhibitors, thus conferring selectivity for HDAC8. nih.gov Protein engineering experiments that shield this specific pocket have been shown to decrease the potency of selective inhibitors, confirming the importance of this binding site for the compound's activity. nih.gov Computational and experimental methods are used to analyze these protein-ligand complexes, providing insights into the key interactions that stabilize the binding. nih.gov

For a compound to be effective, it must be able to enter cells and reach its intracellular target. Cellular uptake and distribution studies investigate the processes by which a compound crosses the cell membrane and its subsequent localization within the cell. These studies often use cellular models to track the compound's movement and accumulation. researchgate.netresearchgate.net

The cellular pharmacology of compounds with chlorophenyl motifs has been examined in various cell lines. nih.gov Uptake can occur through different mechanisms, such as passive diffusion, which is an energy-independent process, or through energy-dependent mechanisms that lead to a higher intracellular concentration compared to the extracellular environment. nih.gov Studies may involve separating the uptake process into initial, rapid phases and subsequent steady-state phases. nih.gov For example, some compounds may enter cells via a non-saturable, energy-independent process and then become sequestered in an intracellular compartment in an energy-dependent manner. nih.gov The distribution within the cell—for instance, accumulation in the cytoplasm versus the nucleus—is also a critical factor, especially for compounds like HDAC inhibitors that target nuclear proteins. researchgate.netresearchgate.net

Mechanisms of Action in Pre-clinical Biological Systems

In the context of tyrosinase inhibition, the mechanism involves blocking melanin production. nih.gov This action is relevant in models of skin pigmentation. The ability of these compounds to interact with specific binding pockets, as seen with HDAC8, underscores a targeted mechanism rather than non-specific effects. nih.gov Cellular uptake studies confirm that the compound can access its intracellular targets to exert these effects. nih.gov Therefore, the pre-clinical mechanism of action is characterized by the selective inhibition of specific enzymes, leading to downstream modulation of cellular pathways involved in disease processes.

Impact on Cellular Signaling Pathways (e.g., Anti-Neuroblastoma activity via HDAC8 degradation)

While direct studies on "this compound" and its specific impact on histone deacetylase 8 (HDAC8) degradation in neuroblastoma are not extensively documented, the structural characteristics of the molecule provide a basis for hypothesizing its potential role as an HDAC inhibitor. Histone deacetylase inhibitors (HDACIs) are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs can lead to cell cycle arrest, induction of apoptosis, and cellular differentiation, making them a target for cancer therapy. nih.gov

HDAC8, in particular, has been identified as a key therapeutic target in neuroblastoma, a common childhood cancer. researchgate.net The structure of a typical HDAC inhibitor includes a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. researchgate.net The "this compound" molecule possesses a long aliphatic chain (octanoic acid), which can function as a linker, and a substituted phenyl group (4-Chlorophenyl), which can act as a cap group. researchgate.netnih.gov Docking studies of other HDAC8 inhibitors have shown that ortho- and para-substituted phenyl groups can fit into the active site of the enzyme, contributing to inhibitory activity. rsc.org Specifically, the presence of a substituted phenyl group can lead to hydrophobic interactions within the active site of HDAC8. rsc.org

Furthermore, research on other long-chain fatty acid derivatives has demonstrated their potential to induce differentiation in neuroblastoma cells. nih.govresearchgate.netdiva-portal.org The inhibition of fatty acid synthesis has been shown to reduce tumor growth and promote neural differentiation in neuroblastoma models, a process that is sometimes linked to the modulation of oncogenic proteins like MYCN. nih.govresearchgate.netdiva-portal.org Given that "this compound" is a derivative of a long-chain fatty acid, it is plausible that it could exert anti-neuroblastoma effects through mechanisms related to the disruption of lipid metabolism, in addition to any potential direct effects on HDAC8. nih.gov

Table 1: Structural Features of this compound and their Potential Roles in HDAC8 Inhibition

| Structural Feature | Potential Function in HDAC8 Inhibition | Supporting Rationale |

| Octanoic Acid Chain | Linker region | Long aliphatic chains are common linker motifs in HDAC inhibitors, accessing the active site of the enzyme. researchgate.netnih.gov |

| 4-Chlorophenyl Group | Cap group | Substituted phenyl groups can interact with the surface of the HDAC8 enzyme, contributing to binding and selectivity. rsc.org |

| Carboxylic Acid | Potential Zinc-Binding Group | While not a classic hydroxamate, the carboxylate could potentially coordinate with the zinc ion in the HDAC8 active site. |

Metabolic Studies in Research Models in Vitro and Non Human in Vivo

In Vivo Metabolism in Animal Models6.3.1. Metabolite Profiling and Excretion Routes in Pre-clinical Species6.3.2. Pharmacokinetic Insights from Non-Human Studies

Further research would be required to establish the metabolic pathways and pharmacokinetic parameters of 8-(4-Chlorophenyl)-8-oxooctanoic acid.

Applications in Advanced Chemical Biology and Drug Discovery Research Pre Clinical

Utilization as Building Blocks in Targeted Protein Degradation (PROTAC) Research

PROTACs are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins. medchemexpress.com They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The nature and length of the linker are critical for the efficacy of the PROTAC. nih.gov

Design and Synthesis of PROTACs Incorporating 8-(4-Chlorophenyl)-8-oxooctanoic Acid Linkers

There is currently no published research describing the specific design or synthesis of PROTACs using this compound as a linker component.

Evaluation of PROTAC Efficacy in Selective Protein Degradation

As there are no documented PROTACs synthesized with this compound, no data on their efficacy in protein degradation is available.

Exploration as Enzyme Inhibitors and Chemical Probes

The unique chemical structure of this compound makes it a candidate for investigation as an enzyme inhibitor. However, specific studies in this area are not widely reported.

Development of Tyrosinase Inhibitors for Research Purposes

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.govmdpi.com Various carboxylic acids have been investigated for their tyrosinase inhibitory potential. nih.gov However, no studies have specifically reported on the evaluation of this compound as a tyrosinase inhibitor.

Investigation of Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in epigenetic gene regulation, making them a target for cancer therapy. nih.govmdpi.com While a wide range of compounds have been developed as HDAC inhibitors, there is no available research focused on this compound for this purpose. nih.gov

Radiotracer Development for Metabolic Imaging Research

The development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) is crucial for understanding metabolic pathways in vivo. nih.gov A derivative of 8-oxooctanoic acid has been successfully synthesized and evaluated as a novel radiotracer for imaging medium-chain fatty acid metabolism in the liver. nih.gov

For this purpose, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid ([⁹⁹ᵐTc]Cp-TT-OA) was synthesized. nih.gov This compound replaces the 4-chlorophenyl group with a technetium-99m labeled cyclopentadienyltricarbonyl complex. The synthesis involved a double ligand transfer reaction, which produced the radiotracer in a high radiochemical yield of 50-63%. nih.gov

Preclinical evaluation demonstrated that the radiotracer was stable when incubated with human serum for over 6 hours. nih.gov Studies in mice and rats showed that the radioactivity accumulated in the liver, kidneys, and bladder, with rapid clearance from the liver. nih.gov

Metabolite analysis from liver and urine samples confirmed that [⁹⁹ᵐTc]Cp-TT-OA was primarily metabolized via β-oxidation, the same pathway used for fatty acids. nih.gov The primary metabolite identified was 4-cyclopentadienyltricarbonyl 99mTc 4-oxobutanoic acid . nih.gov In a mouse model of liver injury (induced by carbon tetrachloride), the radiotracer was retained longer in the liver, suggesting impaired β-oxidation. nih.gov These findings indicate that this 8-oxooctanoic acid-based radiotracer could be a valuable tool for the non-invasive evaluation of fatty acid metabolism in the liver. nih.gov

Interactive Data Table: Properties of [⁹⁹ᵐTc]Cp-TT-OA Radiotracer

| Property | Finding | Source |

| Radiochemical Yield | 50-63% | nih.gov |

| Stability in Serum | >90% after 6 hours | nih.gov |

| Primary Organs of Uptake | Liver, Kidneys, Bladder | nih.gov |

| Metabolic Pathway | β-oxidation | nih.gov |

| Primary Metabolite | [⁹⁹ᵐTc]Cp-TT-BA | nih.gov |

| Observation in Liver Injury Model | Increased retention time | nih.gov |

Synthesis of Labeled Oxooctanoic Acid Analogs

To trace the metabolic fate and distribution of this compound in biological systems, the synthesis of isotopically labeled analogs is essential. While specific literature on labeling this exact compound is not detailed, established methods in organic chemistry allow for the incorporation of isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), or Deuterium (B1214612) (²H).

These methods can be broadly categorized as follows:

Incorporation of Labeled Precursors: Synthesis can begin with commercially available labeled starting materials. For instance, a Friedel-Crafts acylation reaction could utilize a labeled version of chlorobenzene (B131634) or a labeled octanedioic acid derivative to construct the core structure.

Late-Stage Isotope Introduction: Labeling can also be achieved in the final steps of a synthetic route. If a precursor with a carbon-carbon double bond in the aliphatic chain is used, catalytic hydrogenation with deuterium gas (D₂) can introduce deuterium atoms into the molecule.

Table 1: Potential Strategies for Isotopic Labeling

| Labeling Strategy | Isotope | Precursor Example | Reaction Type |

|---|---|---|---|

| Labeled Precursor | ¹³C, ¹⁴C | Labeled Chlorobenzene | Friedel-Crafts Acylation |

| Labeled Precursor | ¹³C, ¹⁴C | Labeled Suberic Anhydride (B1165640) | Friedel-Crafts Acylation |

These labeled analogs are chemically identical to the unlabeled compound but can be detected and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, making them indispensable for metabolic studies.

Application in Fatty Acid Metabolism Studies in Animal Models

In animal models, labeled analogs of this compound serve as powerful probes to investigate fatty acid metabolism. frontiersin.orgnih.gov The presence of the 4-chlorophenyl group makes the molecule structurally distinct from endogenous fatty acids and potentially resistant to complete degradation by metabolic processes like β-oxidation. This feature allows researchers to study specific aspects of fatty acid transport, uptake, and enzymatic processing.

Research on similar medium-chain fatty acids, such as octanoic acid (C8), has utilized metabolomics to reveal significant effects on mitochondrial metabolism and the synthesis of ketone bodies. frontiersin.orgresearchgate.net By employing a labeled version of this compound in animal models, researchers could:

Trace Distribution: Determine the uptake and accumulation of the compound in various tissues and organs.

Identify Metabolic Products: Use mass spectrometry to identify any metabolites formed, providing insight into the specific enzymes that act upon this modified fatty acid. researchgate.net

Probe Enzyme Activity: Investigate its interaction with key enzymes in fatty acid metabolism, such as acyl-CoA synthetases, which are crucial for activating fatty acids. nih.gov

Modulate Endogenous Metabolism: Study how the presence of this compound affects the metabolism of natural fatty acids and other metabolic pathways within the cell. nih.gov

These studies are critical for understanding how modified fatty acids are processed and for developing new therapeutic agents that target fatty acid metabolism, a pathway often dysregulated in diseases like cancer and metabolic syndrome. nih.gov

Role in the Synthesis of Amino Acids and Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid group, makes it a versatile precursor for the synthesis of more complex molecules, including novel amino acids and heterocyclic structures. mdpi.com

Synthesis of Amino Acids: The structure of this compound can be chemically modified to produce non-standard amino acids. One potential pathway is through reductive amination of the ketone group. This common organic reaction involves treating the ketone with ammonia (B1221849) or an amine in the presence of a reducing agent to form an amino group. This would yield an 8-amino-8-(4-chlorophenyl)octanoic acid derivative, a type of α,α-disubstituted amino acid which are of great interest in medicinal chemistry. nih.gov Such modified amino acids are used to create peptides with enhanced stability and specific conformational properties. nih.govresearchgate.net

Synthesis of Heterocyclic Compounds: The 1,5-relationship between the ketone and carboxylic acid groups (when the carboxylic acid is activated) makes this compound an ideal starting material for synthesizing six-membered heterocyclic rings. A prominent example is the reaction with hydrazine (B178648) (N₂H₄) or its derivatives. This condensation reaction typically leads to the formation of pyridazinone derivatives. mdpi.com This reaction is a well-established method for creating heterocyclic structures that are often explored for their pharmacological activities. mdpi.comorientjchem.org

Table 2: Synthetic Potential of this compound

| Target Molecule Class | Key Functional Group(s) Used | Reagent Example | Reaction Type |

|---|---|---|---|

| Amino Acids | Ketone | Ammonia (NH₃), Reducing Agent | Reductive Amination |

The ability to serve as a scaffold for both amino acids and heterocycles highlights its utility in generating diverse molecular libraries for drug discovery and chemical biology. heteroletters.orgekb.eg

Exploration in Material Science and Advanced Chemical Synthesis (Non-Biological)

Beyond its biological applications, the chemical functionalities of this compound open avenues for its use in material science and as a platform molecule in advanced organic synthesis.

Material Science: As a molecule with two distinct functional groups (a carboxylic acid and a ketone), it can be considered a bifunctional monomer for polymer synthesis.

The carboxylic acid group can react with alcohols or amines to form polyesters or polyamides, respectively.

The aromatic ring could be further functionalized to introduce polymerizable groups, such as a vinyl group, allowing it to be incorporated into polymers like polystyrenes or polyacrylates. nih.gov

Polymers incorporating the 4-chlorophenyl moiety may exhibit specific properties such as enhanced thermal stability or flame resistance. researchgate.net This approach allows for the creation of specialty polymers with tailored characteristics.

Advanced Chemical Synthesis: Aromatic ketones are valuable intermediates in modern organic synthesis. sciencedaily.com Recent advancements have shown that the strong carbon-carbon bond adjacent to the ketone can be activated and cleaved in "deacylative" reactions. nih.gov This allows the acyl group to be removed and the aromatic ring to be functionalized in new ways. This compound could serve as a substrate in such transformations, providing novel synthetic routes to complex aromatic compounds. The carbonyl and carboxylic acid groups themselves are platforms for a multitude of chemical transformations well-documented in organic chemistry. ncert.nic.in

Future Directions and Emerging Research Avenues for 8 4 Chlorophenyl 8 Oxooctanoic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Stereoselectivity

The advancement of any chemical entity is fundamentally linked to its synthesis. Future efforts will likely focus on developing more efficient, cost-effective, and environmentally benign methods for producing 8-(4-Chlorophenyl)-8-oxooctanoic acid. While classical methods such as Friedel-Crafts acylation of chlorobenzene (B131634) with an activated derivative of suberic acid are viable, newer catalytic systems could offer significant improvements.

Research into stereoselective synthesis will become paramount for creating chiral analogs. Although the parent compound is achiral, introducing chiral centers into the octanoic acid backbone or on substituents of the phenyl ring could lead to analogs with highly specific biological activities. Methodologies that allow for the precise control of stereochemistry will be crucial for dissecting the structure-activity relationships of such analogs.

| Potential Synthetic Improvement | Objective | Potential Advantage |

| Green Catalysis | Replace traditional Lewis acids (e.g., AlCl₃) with solid-state or reusable catalysts. | Reduced environmental waste, easier product purification. |

| Flow Chemistry | Transition from batch processing to continuous flow synthesis. | Improved safety, scalability, and reaction control. |

| Asymmetric Synthesis | Employ chiral catalysts or auxiliaries to produce specific stereoisomers of analogs. | Enables investigation of stereospecific biological interactions. |

Design and Synthesis of Next-Generation Molecular Probes

The structure of this compound, featuring a lipophilic aryl ketone head and a functionalizable carboxylic acid tail, makes it an ideal scaffold for developing molecular probes. The octanoic acid chain serves as a versatile linker, a key component in advanced chemical biology tools like Proteolysis Targeting Chimeras (PROTACs).

Future research will involve using the carboxylic acid moiety as an attachment point for various functional groups. This could include:

Fluorophores: Attaching fluorescent dyes to visualize the compound's localization within cells and tissues.

Biotin Tags: For use in affinity purification experiments to identify binding partners.

E3 Ligase Ligands: The synthesis of PROTACs where the 8-(4-chlorophenyl)-8-oxo moiety acts as the warhead binding to a protein of interest, and the linker connects it to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation. medchemexpress.com

These next-generation probes will be instrumental in elucidating the compound's mechanism of action and identifying its cellular targets. biorxiv.org

Integration with Omics Technologies for Systems-Level Understanding of Biological Effects

To move beyond a single-target interaction model, future research must embrace a systems biology approach. qub.ac.uk The application of "omics" technologies will be critical for obtaining a holistic view of the biological effects of this compound.

Transcriptomics (RNA-seq): Will identify changes in gene expression in cells or tissues treated with the compound, revealing the genetic pathways that are activated or suppressed.

Proteomics: Will quantify changes in the levels of thousands of proteins, providing direct insight into the compound's impact on cellular machinery and signaling networks.

Metabolomics: Will analyze the global profile of small-molecule metabolites, uncovering alterations in metabolic pathways such as fatty acid metabolism or energy production. oup.com

By integrating these large-scale datasets, researchers can construct comprehensive models of the compound's biological activity, identify unexpected off-target effects, and generate new hypotheses about its therapeutic potential.

Rational Design of Analogs with Tunable Biological Activities

The principles of medicinal chemistry and rational drug design offer a powerful framework for creating analogs of this compound with improved properties. nih.gov By systematically modifying its chemical structure, researchers can fine-tune its biological activity, selectivity, and pharmacokinetic profile.

Key structural modifications could include:

Aryl Ring Substitution: Replacing the para-chloro substituent with other halogens (F, Br, I) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups to modulate electronic properties and binding interactions.

Alkyl Chain Modification: Altering the length of the octanoic acid chain to optimize spacing for bivalent interactions or to change lipophilicity.

Keto Group Bioisosteres: Replacing the ketone functional group with other hydrogen bond acceptors to explore different binding modes.

This rational, property-based design approach will guide the synthesis of new chemical entities with enhanced potency and specificity. nih.gov

| Structural Modification | Rationale | Potential Outcome |

| Varying Phenyl Substituent (e.g., -F, -CH₃) | Modulate electronic properties and steric bulk. | Altered target binding affinity and selectivity. |

| Changing Linker Length (e.g., hexanoic, decanoic) | Optimize distance between terminal functional groups. | Improved efficacy for PROTACs or dual-target inhibitors. |

| Introducing Heterocycles | Replace the phenyl ring with a pyridine or pyrimidine. | Enhanced solubility, altered metabolic stability. |

Exploration of Additional Biochemical Pathways and Targets

A critical avenue for future research is the identification of novel biochemical pathways and molecular targets for this compound and its analogs. Its structural resemblance to long-chain fatty acids suggests it may interfere with lipid metabolism. nih.govfrontiersin.org Potential areas of investigation include enzymes involved in fatty acid synthesis, transport, and β-oxidation. researchgate.netnih.gov

Furthermore, the aryl ketone motif is a known pharmacophore that can interact with a wide range of biological targets. Unbiased screening approaches, such as chemical proteomics or high-throughput screening against diverse enzyme and receptor panels, could reveal entirely new mechanisms of action. The compound's effects on key signaling pathways, such as those regulated by G-protein-coupled receptors (GPCRs) or kinases, warrant thorough investigation. nih.gov

Advanced Computational Studies for Predictive Research Outcomes

In silico methods are indispensable tools for accelerating the research and development process. Advanced computational studies can provide predictive insights into the behavior of this compound and guide experimental work.

Molecular Docking: This technique can predict the preferred binding orientation and affinity of the compound against the three-dimensional structures of potential protein targets. mdpi.comresearchgate.net This helps in prioritizing targets for experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how the compound interacts with its target over time, assessing the stability of the binding pose and revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for binding. nih.govyoutube.commdpi.com These simulations can reveal how the compound affects the protein's conformation and dynamics. ub.edumdpi.com

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a series of synthesized analogs and their measured biological activities, QSAR can predict the activity of new, untested analogs, thereby streamlining the design process.

These computational approaches will not only rationalize experimental findings but also enable a more targeted and efficient exploration of the chemical space around the this compound scaffold.

| Computational Method | Purpose | Expected Outcome |

| Molecular Docking | Predict binding mode and affinity to protein targets. | A ranked list of potential biological targets. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Insight into binding stability and conformational changes. mdpi.com |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of potential drug-like property issues. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(4-Chlorophenyl)-8-oxooctanoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 4-chlorobenzene with suberic acid derivatives. For example, analogous syntheses for chlorophenyl-oxooctanoic acids utilize acyl chlorides in the presence of Lewis catalysts (e.g., AlCl₃) under anhydrous conditions . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Monitoring by TLC and NMR (¹H/¹³C) ensures intermediate validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals at δ 7.4–7.6 ppm (4-chlorophenyl group) and a ketone carbonyl resonance at δ 2.8–3.1 ppm (C=O adjacent to the aromatic ring).

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl bond).

- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ peaks at m/z 269 (calculated for C₁₄H₁₅ClO₃).

Cross-validation with elemental analysis (C, H, Cl) ensures structural fidelity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate halogenated waste and treat via incineration or licensed chemical disposal services.

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; for eye contact, use saline solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : To detect tautomeric shifts (e.g., keto-enol equilibria).

- X-ray Crystallography : Resolve structural ambiguities by determining crystal parameters (e.g., monoclinic system, a = 18.63 Å, b = 18.74 Å, c = 8.52 Å for related chlorophenyl compounds) .

- Comparative Analysis : Cross-reference with high-purity standards synthesized via validated routes .

Q. What strategies optimize the yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency. AlCl₃ typically provides higher yields (>70%) but requires strict anhydrous conditions .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve reaction kinetics compared to non-polar alternatives.

- Kinetic Studies : Use in-situ FTIR to monitor acyl chloride consumption and adjust stoichiometry dynamically .

Q. How does the electronic nature of the 4-chlorophenyl group influence the reactivity of this compound in further derivatization?

- Methodological Answer : The electron-withdrawing Cl group deactivates the aromatic ring, directing electrophilic substitution to the meta position. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ketone to a secondary alcohol without affecting the Cl substituent.

- Nucleophilic Attacks : The α-keto position reacts preferentially with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

Computational studies (DFT) can predict reactivity trends by analyzing charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro